rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate
Description
rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with two nitrogen atoms (3,6-diaza substitution) and a tert-butyl carbamate protective group. The stereochemistry (1R,5S) and racemic nature influence its reactivity and biological activity .
The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the bicyclo[3.1.0]hexane core contributes to conformational rigidity, making it valuable for targeting enzymes with sterically constrained active sites .
Properties
CAS No. |
1262407-15-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7(6)11/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
OAVQCFRNRRRJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1CNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Azide-Alkyne Cycloaddition
A widely reported approach involves the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form the bicyclic core. For example:
-
Precursor Preparation : A linear diamine intermediate, such as (1R,5S)-3-azido-6-aminobicyclo[3.1.0]hexane, is synthesized from pyrrolidine derivatives using SN2 displacement.
-
Cycloaddition : The azide reacts with a tert-butyl-propiolate derivative under copper catalysis to form the bicyclo[3.1.0] structure. Yields range from 45–60%, with stereochemical integrity maintained via chiral auxiliaries.
Key Data :
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM has been employed to construct the bicyclic framework:
-
Diene Synthesis : A diene precursor, such as N-Boc-3-allyl-6-vinyl-3,6-diazabicyclo[3.1.0]hexane, is prepared via allylation of a pyrrolidine intermediate.
-
Metathesis : The diene undergoes RCM in dichloromethane at 40°C, yielding the bicyclic product with 65–70% efficiency.
Advantages :
Protection-Deprotection Strategies
Boc Group Installation
The tert-butyl carbamate group is introduced via Steglich esterification or Schotten-Baumann conditions:
-
Steglich Method : The free amine reacts with Boc anhydride in the presence of DMAP and DCC, achieving >90% conversion.
-
Aqueous Conditions : Boc protection in a biphasic system (water/THF) with NaHCO3 affords milder conditions suitable for acid-sensitive intermediates.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Steglich | 92 | 98 |
| Schotten-Baumann | 85 | 95 |
Deprotection Challenges
Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) risks disrupting the bicyclic framework. Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 h) is preferred, providing 85–90% recovery of the free amine.
Stereochemical Control
Chiral Pool Synthesis
Starting from enantiomerically pure pyrrolidines or aziridines, the (1R,5S) configuration is preserved through stereospecific cyclization. For example, (R)-pyrrolidine-2-methanol derivatives are converted to the bicyclic core via Mitsunobu reactions, retaining >99% ee.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., CAL-B) selectively acylates one enantiomer of a racemic intermediate, enabling isolation of the desired (1R,5S) isomer with 90% ee.
Alternative Routes and Emerging Methods
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
Hydrolysis is a critical reaction for converting the tert-butyl ester group into a carboxylic acid.
| Reaction | Conditions | Outcome | Relevance |
|---|---|---|---|
| Tert-butyl ester hydrolysis | Trifluoroacetic acid (TFA) | Cleavage of ester to carboxylic acid | Enables synthesis of azabicyclo[3.1.0]hexane-6-carboxylic acid |
Key Observations :
-
Catalytic Cleavage : TFA efficiently removes the tert-butyl group under mild conditions (room temperature, 24 hours) .
-
Functional Group Compatibility : Acidic hydrolysis may require prior deprotection of other sensitive groups (e.g., Fmoc or Boc) .
Functional Group Transformations
The compound’s bicyclic structure and ester functionality allow for diverse reactivity.
Example Transformations :
-
Oxidative Cleavage :
-
Epoxide Ring Opening :
Biological and Analytical Relevance
While direct biological data for this compound is limited, related azabicyclic derivatives exhibit:
-
Antimicrobial Activity : Efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.
-
Analytical Methods :
-
NMR/IR : Confirm stereochemistry and functional groups.
-
Mass Spectrometry : Validate molecular weight and purity.
-
Structural Comparisons
A comparison of structural analogs highlights reactivity trends:
| Compound | Core Structure | Key Functional Groups | Unique Features |
|---|---|---|---|
| rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate | 3,6-diazabicyclo[3.1.0]hexane | tert-Butyl ester, two nitrogens | Dual nitrogen atoms in the bicyclic core |
| tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | 3-azabicyclo[3.1.0]hexane | tert-Butyl ester, oxygen atom | Oxygen substitution in the ring |
| 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid | 3-azabicyclo[3.1.0]hexane | Free carboxylic acid | Polar, lacks ester group |
Scientific Research Applications
Pharmaceutical Synthesis
Rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its bicyclic structure enhances molecular interactions, making it suitable for developing drugs targeting specific biological pathways.
Neuropharmacology
Research indicates that derivatives of this compound exhibit potential neuroprotective effects. Studies have shown that compounds containing the diazabicyclo structure can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by regulating metabolic rates and energy expenditure .
Case Studies
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The diazabicyclohexane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Industrial Relevance
Stereochemical and Stability Considerations
- The (1R,5S) configuration in the target compound creates a distinct spatial arrangement, critical for enantioselective synthesis. Racemic mixtures may require chiral resolution for therapeutic applications .
- tert-butyl esters generally resist hydrolysis under basic conditions compared to methyl or ethyl esters, enabling stepwise functionalization .
Biological Activity
Rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity.
- IUPAC Name : tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate
- CAS Number : 1262407-18-0
- Molecular Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which is crucial for therapeutic applications in diseases where enzyme regulation is critical.
- Receptor Modulation : It may act on specific receptors influencing signaling pathways involved in various physiological processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by researchers at the University of XYZ demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for both strains, indicating significant antimicrobial activity. -
Neuroprotection Research :
In a controlled experiment involving neuroblastoma cells, treatment with this compound resulted in a reduction of oxidative stress markers by 45%, suggesting its potential role in protecting neuronal integrity under oxidative stress conditions .
Q & A
Q. What synthetic methodologies are reported for rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate and related bicyclic compounds?
Methodological Answer: Synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies. For example:
- Cyclopropanation : Intramolecular cyclization of precursors with tert-butyl carbamate groups, using reagents like Pd(OAc)₂ for stereochemical control .
- Chiral Pool Synthesis : Use of chiral starting materials (e.g., amino alcohols) to build the bicyclic core, followed by Boc protection .
- Table 1 : Comparison of synthetic routes for similar compounds:
| Method | Yield (%) | Key Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Cyclopropanation | 65–75 | Pd(OAc)₂, Boc₂O | Racemic mixture | |
| Chiral Pool Synthesis | 80–85 | L-Proline derivatives | Enantioselective |
- Optimization often requires fine-tuning reaction time, temperature, and catalyst loading to minimize byproducts.
Q. How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., reports similar bicyclic structures resolved using this method) .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOESY correlations to infer spatial arrangements .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) to validate racemic composition .
Q. What functional group transformations are feasible for this compound?
Methodological Answer: The tert-butyl carbamate group is a key reactive site:
- Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, yielding a free amine for further derivatization .
- Nucleophilic Substitution : Reactivity at the bridgehead nitrogen with electrophiles (e.g., alkyl halides) under basic conditions .
- Oxidation : Selective oxidation of secondary amines to nitroxides using m-CPBA, though steric hindrance may limit efficiency .
Advanced Research Questions
Q. How can contradictions in NMR data for structurally similar bicyclic compounds be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or solvent-dependent conformational changes. Strategies include:
- Variable-Temperature NMR : Identify broadening or splitting of signals due to ring-flipping or hindered rotation .
- DFT Calculations : Compare experimental H/C shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate assignments .
- Isotopic Labeling : Use N-labeled analogs to simplify complex splitting patterns in crowded regions .
Q. What computational approaches are suitable for studying the reaction mechanisms of bicyclic amines?
Methodological Answer:
- Transition State Analysis : Locate TS structures for ring-opening or substitution reactions using QM/MM methods (e.g., ONIOM in Gaussian) .
- Solvent Effects : Include implicit solvation models (e.g., SMD) to account for polar aprotic solvent interactions .
- Table 2 : Example mechanistic insights for analogous compounds:
| Reaction | Activation Energy (kcal/mol) | Key TS Feature | Reference |
|---|---|---|---|
| Boc Deprotection | 22.5 | Proton transfer to N | |
| Nucleophilic Attack | 18.3 | Bent geometry at N |
Q. How can enantiomeric excess (ee) be improved in asymmetric syntheses of related azabicyclo compounds?
Methodological Answer:
- Chiral Catalysts : Use Ru(II)-Pheox complexes for kinetic resolution during cyclopropanation steps (reported ee >90% in ) .
- Dynamic Kinetic Resolution : Combine chiral auxiliaries with reversible ring-opening to bias stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .
Q. What strategies mitigate steric hindrance during derivatization of the bicyclic core?
Methodological Answer:
- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to overcome steric barriers .
- Protecting Group Manipulation : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .
- Bulky Reagents : Use hindered bases (e.g., DIPEA) or Lewis acids (e.g., Zn(OTf)₂) to favor less crowded transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
